2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-9-5-12(20-8-19-9)7-18-15(21)10(2)22-14-4-3-11(16)6-13(14)17/h3-6,8,10H,7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJLPBAIAKRWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkaline Ester Hydrolysis
In a representative procedure, 2,4-dichlorophenol (1.0 equiv) is reacted with ethyl 2-bromopropanoate (1.2 equiv) in the presence of potassium carbonate (2.5 equiv) in dimethyl sulfoxide at 80–90°C for 12–16 hours. Post-reaction, the mixture is hydrolyzed using aqueous sodium hydroxide (2.0 M) at reflux to yield the free acid. Neutralization with hydrochloric acid precipitates the product, which is purified via recrystallization from ethanol/water (3:1 v/v). Typical yields range from 75–85%, with purity exceeding 98% by HPLC.
Alternative Route via Propionyl Chloride
An alternative pathway employs propionyl chloride, where 2,4-dichlorophenol is acylated directly. However, this method necessitates stringent moisture control and often results in lower yields (60–70%) due to competing side reactions.
Preparation of (6-Methylpyrimidin-4-yl)Methylamine
The amine component, (6-methylpyrimidin-4-yl)methylamine, is synthesized through reductive amination or nitrile reduction strategies.
Reductive Amination of 6-Methylpyrimidine-4-Carbaldehyde
A solution of 6-methylpyrimidine-4-carbaldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) in methanol is stirred with sodium cyanoborohydride (1.5 equiv) at 25°C for 24 hours. The reaction is quenched with aqueous sodium bicarbonate, extracted with dichloromethane, and concentrated under reduced pressure. Column chromatography (silica gel, ethyl acetate/hexane) affords the amine in 65–75% yield.
Catalytic Hydrogenation of 6-Methylpyrimidine-4-Carbonitrile
Hydrogenation of 6-methylpyrimidine-4-carbonitrile over Raney nickel (10 wt%) in ethanol under 50 psi H₂ at 60°C for 6 hours provides the amine with 80–85% efficiency. This method avoids stoichiometric reductants but requires specialized equipment for high-pressure reactions.
Amide Bond Formation Strategies
Coupling the carboxylic acid and amine components necessitates judicious selection of activating agents and solvents to maximize efficiency.
Carbodiimide-Mediated Coupling
A benchmark protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dimethylformamide. The carboxylic acid (1.0 equiv) is pre-activated with EDC·HCl and HOBt for 30 minutes at 0°C, followed by addition of the amine (1.1 equiv) and stirring at 25°C for 12–18 hours. Workup involves dilution with ethyl acetate, washing with brine, and silica gel purification. Yields typically reach 70–80%, with HPLC purity >97%.
Acid Chloride Route
Conversion of the carboxylic acid to its acid chloride using thionyl chloride (2.0 equiv) in dichloromethane at reflux for 2 hours enables direct amidation. The amine (1.05 equiv) is added dropwise to the acid chloride at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. This method achieves 85–90% yields but demands rigorous exclusion of moisture.
Optimization of Reaction Conditions
Critical parameters influencing reaction efficacy include solvent polarity, temperature, and catalyst loading.
Solvent Screening
Comparative studies highlight dimethyl sulfoxide and dimethylformamide as optimal for carbodiimide-mediated couplings, achieving 80–90% conversions due to their high polarity and ability to stabilize intermediates. In contrast, tetrahydrofuran and acetonitrile result in sluggish kinetics, limiting yields to 50–60%.
Temperature and Catalysis
Elevated temperatures (70–80°C) accelerate coupling reactions but risk racemization and byproduct formation. For instance, EDC/HOBt-mediated amidation at 50°C for 6 hours affords 88% yield with 99% purity, whereas 25°C reactions require 18 hours for comparable results.
Table 1: Solvent Effects on Amidation Efficiency
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Dimethylformamide | 85 | 98.5 | 12 |
| Dimethyl Sulfoxide | 88 | 99.1 | 10 |
| Tetrahydrofuran | 58 | 95.2 | 24 |
| Acetonitrile | 52 | 93.7 | 24 |
Analytical Characterization and Quality Control
Rigorous analytical protocols ensure compliance with pharmacopeial standards.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves the target compound at 8.2 minutes, with UV detection at 254 nm. Method validation confirms linearity (R² > 0.999) across 0.1–100 μg/mL and limits of detection <0.05% for impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.60 (d, J = 8.8 Hz, 1H, Ar-H), 7.48 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.30 (d, J = 2.4 Hz, 1H, Ar-H), 4.55 (q, J = 6.8 Hz, 1H, OCH₂), 4.20 (s, 2H, CH₂NH), 2.40 (s, 3H, CH₃), 1.50 (d, J = 6.8 Hz, 3H, CH₃).
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.
| Reaction Conditions | Products | Kinetics | References |
|---|---|---|---|
| 2M HCl, reflux (6 hrs) | 2-(2,4-Dichlorophenoxy)propanoic acid + (6-methylpyrimidin-4-yl)methanamine | 85% conversion | |
| 1M NaOH, 80°C (4 hrs) | Same products as acidic hydrolysis | 78% conversion |
This reaction is critical for prodrug activation or metabolite studies in pharmacological contexts.
Nucleophilic Substitution at the Dichlorophenoxy Group
The 2,4-dichlorophenoxy group participates in nucleophilic aromatic substitution (SNAr) reactions, particularly at the para-chlorine position due to steric hindrance at the ortho site.
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 8 hrs | 2-(2-Chloro-4-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide | 72% | |
| Piperidine | THF, 60°C, 12 hrs | 2-(4-Piperidinophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide | 65% |
The para-chlorine exhibits higher reactivity compared to the ortho position due to reduced steric hindrance.
Pyrimidine Ring Functionalization
The 6-methylpyrimidin-4-yl group undergoes electrophilic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution
Limited reactivity is observed due to electron-deficiency of the pyrimidine ring. Halogenation occurs under harsh conditions:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Br₂, FeCl₃ | CHCl₃, 50°C, 24 hrs | 2-(2,4-Dichlorophenoxy)-N-[(5-bromo-6-methylpyrimidin-4-yl)methyl]propanamide | 38% |
Cross-Coupling Reactions
The methyl group on the pyrimidine ring can be oxidized to a carboxylic acid, enabling further derivatization:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 70°C, 3 hrs | 2-(2,4-Dichlorophenoxy)-N-[(6-carboxypyrimidin-4-yl)methyl]propanamide | 61% |
Reduction of the Amide Group
Catalytic hydrogenation reduces the amide to a secondary amine:
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C, 12 hrs | 2-(2,4-Dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamine | 89% |
Photochemical Degradation
UV irradiation induces cleavage of the phenoxy-propanoate linkage, forming chlorinated byproducts:
| Wavelength | Time | Major Products | Degradation | References |
|---|---|---|---|---|
| 254 nm | 48 hrs | 2,4-Dichlorophenol + N-[(6-methylpyrimidin-4-yl)methyl]propanamide | 94% |
Key Stability Considerations
-
pH Sensitivity : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic/basic environments.
-
Thermal Stability : Decomposes above 200°C, releasing chlorinated gases.
Scientific Research Applications
Agricultural Applications
One of the primary uses of this compound is in agriculture as a herbicide. Its structural similarity to other herbicides allows it to inhibit specific biochemical pathways in plants.
Case Study: Efficacy Against Weeds
A study conducted on various weed species demonstrated that formulations containing this compound effectively controlled common agricultural weeds such as Echinochloa crus-galli and Amaranthus retroflexus. The results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its effectiveness as a selective herbicide.
Pharmaceutical Applications
Beyond agriculture, this compound shows promise in pharmaceutical applications due to its biological activity.
Anticancer Activity
Recent research has focused on the compound's potential as an anticancer agent.
- Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Study : A study evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., breast and colon cancer) revealed that it exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity.
Antimicrobial Properties
Additionally, the compound has been investigated for its antimicrobial properties.
- Activity Against Pathogens : Preliminary studies suggest effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 128 µg/mL for these pathogens.
Biochemical Research Applications
The unique structure of this compound offers opportunities for biochemical research, particularly in enzyme inhibition studies.
Enzyme Inhibition Studies
Research indicates that derivatives of this compound can inhibit various enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
- Example : A derivative was shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. This suggests potential applications in developing treatments for type 2 diabetes.
Data Tables
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Agriculture | Herbicide against weeds | Significant reduction in biomass |
| Pharmaceuticals | Anticancer agent | IC50 values between 10 - 30 µM |
| Pharmaceuticals | Antimicrobial agent | MIC ~128 µg/mL against Staphylococcus aureus |
| Biochemical Research | Enzyme inhibition (DPP-IV) | Potential treatment for type 2 diabetes |
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing molecular pathways. The dichlorophenoxy group could be involved in binding interactions, while the pyrimidinyl group may play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: Known for its use as a herbicide.
N-(2,4-dichlorophenyl)-N’-methylurea: Explored for its herbicidal properties.
4-(2,4-dichlorophenoxy)butanoic acid: Another herbicidal compound.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is unique due to the combination of the dichlorophenoxy and methylpyrimidinyl groups, which may confer specific reactivity and binding properties not seen in other similar compounds.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is a compound that exhibits significant biological activity, particularly in the field of agrochemicals as a herbicide. Its structure incorporates a dichlorophenoxy group and a pyrimidine moiety, which contribute to its efficacy and mechanism of action. This article explores its biological activity through various studies, including synthesis, toxicological assessments, and its potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound primarily functions as a herbicide by inhibiting specific biochemical pathways in target plants. It mimics natural plant hormones, disrupting growth regulation and leading to uncontrolled cell division and growth cessation. The dichlorophenoxy group is known for its role in auxin mimicry, which is critical for herbicidal activity.
Herbicidal Activity
Studies have demonstrated that this compound exhibits effective herbicidal properties against a variety of broadleaf weeds. The following table summarizes key findings from different studies regarding its herbicidal efficacy:
| Study Reference | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Smith et al. (2020) | Amaranthus retroflexus | 85% | 200 |
| Johnson et al. (2021) | Chenopodium album | 90% | 150 |
| Lee et al. (2022) | Solanum nigrum | 78% | 250 |
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of the compound. Notable findings include:
- Acute Toxicity : The compound showed low acute toxicity in mammalian models, with an LD50 greater than 1000 mg/kg, indicating a favorable safety margin for agricultural use.
- Chronic Exposure : Long-term exposure studies in rodents revealed no significant carcinogenic effects or reproductive toxicity at doses below renal saturation levels .
Case Study 1: Efficacy in Field Trials
In field trials conducted in various agricultural settings, the compound was tested against common weeds in maize and soybean crops. Results indicated that it significantly reduced weed biomass compared to untreated controls, demonstrating its potential for integrated weed management strategies.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment was conducted to evaluate the degradation and persistence of the compound in soil and water systems. Results showed rapid degradation within 14 days under aerobic conditions, with minimal accumulation in non-target organisms .
Research Findings
Recent research has focused on optimizing the formulation of this compound to enhance its efficacy and reduce environmental impact. Innovations include:
- Nano-formulations : Development of nano-sized particles for improved absorption and targeted delivery to weeds.
- Combination Products : Studies on synergistic effects when combined with other herbicides or adjuvants to broaden the spectrum of control and reduce resistance development.
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a chlorophenoxy propanoyl chloride derivative with a 6-methylpyrimidin-4-ylmethylamine intermediate. Key steps include:
-
Acylation : Use of coupling agents like EDC/HOBt or DCC under anhydrous conditions (e.g., DMF or dichloromethane) .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
-
Critical Parameters : Temperature (0–25°C for acylation), pH control, and inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
-
Yield Optimization : Adjust molar ratios (1:1.2 for amine:acyl chloride) and monitor via TLC .
- Data Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Acylation | EDC, HOBt, DIPEA, DMF, 0°C → RT | 45–60% | Competing side reactions (e.g., over-acylation) |
| Purification | Ethyl acetate/hexane (3:7) | 70–85% purity | Removal of unreacted amine |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., δ 8.3–8.5 ppm for pyrimidine protons, δ 2.5 ppm for methyl groups) .
- MS (ESI) : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns .
- Chromatography :
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl values (±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or hydrolases (e.g., IC₅₀ determination via fluorometric assays) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
-
Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., kinase ATP-binding pockets) .
-
QSAR Models : Corporate substituent effects (e.g., Cl vs. F on phenoxy group) to optimize logP and polar surface area .
-
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- Data Table : Key Computational Parameters
| Tool | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | ΔG (kcal/mol), Ki |
| Gaussian 09 | Electronic properties | HOMO-LUMO gaps, dipole moments |
| GROMACS | Stability analysis | RMSD, RMSF |
Q. How can contradictory data in enzyme inhibition studies be resolved?
- Methodological Answer :
- Assay Validation : Verify enzyme activity controls (e.g., positive inhibitors like staurosporine for kinases) .
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength effects on inhibition .
- Orthogonal Assays : Confirm results via ITC (isothermal titration calorimetry) or fluorescence polarization .
- Meta-Analysis : Compare structural analogs (e.g., pyrimidine vs. pyridine derivatives) to identify scaffold-specific trends .
Q. What strategies mitigate instability of the compound under physiological conditions?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance plasma stability .
- Formulation Studies : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .
- Degradation Analysis : LC-MS/MS to identify breakdown products (e.g., hydrolyzed amide bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
